molecular formula C16H15ClN2O4 B5649471 2-chloro-5-nitro-N-(4-propan-2-yloxyphenyl)benzamide

2-chloro-5-nitro-N-(4-propan-2-yloxyphenyl)benzamide

Cat. No.: B5649471
M. Wt: 334.75 g/mol
InChI Key: RKLLFTULHBMPRL-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(4-propan-2-yloxyphenyl)benzamide is an organic compound that belongs to the class of nitrobenzenes These compounds are characterized by the presence of a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 2-chloro-5-nitro-N-(4-propan-2-yloxyphenyl)benzamide typically involves a multi-step process. One common method includes the nitration of a chlorobenzene derivative, followed by the introduction of the propan-2-yloxyphenyl group through a nucleophilic substitution reaction. The final step involves the formation of the benzamide group through an amidation reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-5-nitro-N-(4-propan-2-yloxyphenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-5-nitro-N-(4-propan-2-yloxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving abnormal cell growth and metabolism.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(4-propan-2-yloxyphenyl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to act as an antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism. By inhibiting this receptor, the compound can influence various metabolic pathways and cellular processes.

Comparison with Similar Compounds

2-chloro-5-nitro-N-(4-propan-2-yloxyphenyl)benzamide can be compared to other nitrobenzene derivatives, such as:

    2-chloro-5-nitro-N-phenylbenzamide: Similar in structure but lacks the propan-2-yloxyphenyl group, which may result in different biological activities and applications.

    2-chloro-5-nitro-N-(4-pyridyl)benzamide: Contains a pyridyl group instead of the propan-2-yloxyphenyl group, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-nitro-N-(4-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10(2)23-13-6-3-11(4-7-13)18-16(20)14-9-12(19(21)22)5-8-15(14)17/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLLFTULHBMPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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